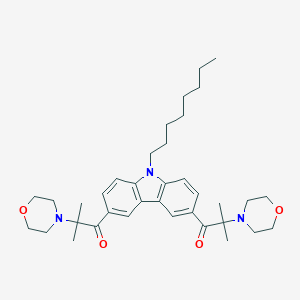
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid, including its synthesis from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method, highlights the chemical versatility and potential biological activity of these compounds. Some synthesized derivatives have shown antimicrobial activity and effects on plant growth, indicating the broad utility of this chemical framework (Mickevičius et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid derivatives has been elucidated through various synthetic and analytical techniques. For instance, the use of X-ray crystallography confirmed the stereochemical structure of related compounds, underscoring the importance of structural analysis in understanding the compound's chemical behavior and potential applications (Kanai et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid and its derivatives are key to their functionalization and application. For instance, the reaction of 3-amino(thioxo)methylcarbamoylpropanoic acid with various substrates to create a combinatorial library demonstrates the compound's reactivity and potential for creating diverse molecular entities (Zhuravel et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of novel α-aminophosphonates derivatives, which have shown potential antimicrobial activity .
- Methods of Application : The compound was used in the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation to synthesize the derivatives .
- Results : The synthesized compounds showed moderate inhibitory activities against both Gram-positive and negative bacteria strains, with MIC values ranging between 0.25 and 128 μg/mL. Some compounds also exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .
Industrial Applications
- Scientific Field : Industrial Chemistry
- Application Summary : This compound is commercially available and can be used in various industrial applications .
- Methods of Application : The specific methods of application in industrial settings would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Antiparkinsonian Drugs
- Scientific Field : Neuropharmacology
- Application Summary : 2-Aminothiazole derivatives, which include “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid”, are used in the synthesis of antiparkinsonian drugs and dopamine agonists .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Antibacterial Drugs
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Aminothiazole derivatives are used in the synthesis of antibacterial drugs .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Antiasthmatic Drugs
- Scientific Field : Pulmonary Pharmacology
- Application Summary : 2-Aminothiazole derivatives are used in the synthesis of antiasthmatic drugs .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Antitumor or Cytotoxic Drugs
- Scientific Field : Oncology
- Application Summary : Thiazole derivatives have been observed to have antitumor and cytotoxic activities .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Synthesis of Unique Chemicals
- Scientific Field : Industrial Chemistry
- Application Summary : This compound is used in the synthesis of unique chemicals for early discovery researchers .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Antihypertensive Drugs
- Scientific Field : Cardiovascular Pharmacology
- Application Summary : Thiazole derivatives, including “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid”, have been observed to have antihypertensive activity .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Anti-Inflammatory Drugs
- Scientific Field : Immunopharmacology
- Application Summary : Thiazole derivatives have been observed to have anti-inflammatory activity .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Antischizophrenia Drugs
- Scientific Field : Neuropsychopharmacology
- Application Summary : Thiazole derivatives have been observed to have antischizophrenia activity .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Anti-HIV Drugs
- Scientific Field : Antiviral Research
- Application Summary : Thiazole derivatives have been observed to have anti-HIV activity .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Hypnotics
- Scientific Field : Psychopharmacology
- Application Summary : Thiazole derivatives have been observed to have hypnotics activity .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The outcomes would also vary based on the specific application .
Eigenschaften
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-6-8-4(3-11-6)1-2-5(9)10/h3H,1-2H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYCHPGHOKIDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280749 | |
| Record name | 3-(2-amino-1,3-thiazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | |
CAS RN |
100114-41-8 | |
| Record name | 3-(2-amino-1,3-thiazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
